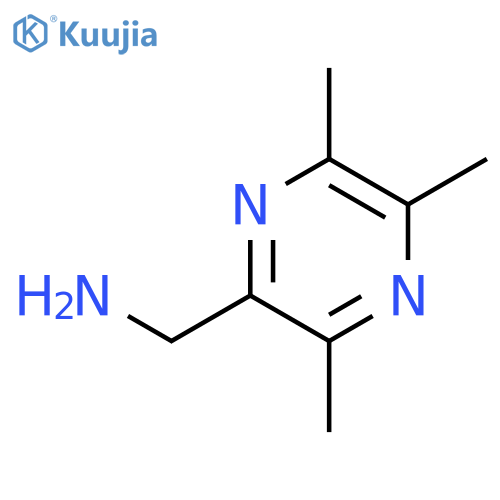

Cas no 866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine)

866751-49-7 structure

商品名:1-(3,5,6-trimethylpyrazin-2-yl)methanamine

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinemethanamine,3,5,6-trimethyl-

- Pyrazinemethanamine, 3,5,6-trimethyl- (9CI)

- 1-(3,5,6-trimethylpyrazin-2-yl)methanamine

-

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5G |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 95% | 5g |

¥ 16,394.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100MG |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 95% | 100MG |

¥ 1,366.00 | 2023-04-13 | |

| 1PlusChem | 1P01AD33-10g |

(trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 94% | 10g |

$5376.00 | 2024-04-21 | |

| Enamine | EN300-139920-100mg |

(trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 94.0% | 100mg |

$347.0 | 2023-09-30 | |

| Enamine | EN300-139920-1000mg |

(trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 94.0% | 1000mg |

$999.0 | 2023-09-30 | |

| Enamine | EN300-139920-500mg |

(trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 94.0% | 500mg |

$780.0 | 2023-09-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554522-5g |

(3,5,6-Trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 98% | 5g |

¥37389.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-5g |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 95% | 5g |

¥17885.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-500mg |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 95% | 500mg |

¥3974.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19364-100mg |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine |

866751-49-7 | 95% | 100mg |

¥1490.0 | 2024-04-16 |

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine) 関連製品

- 205259-75-2((3-Methylpyrazin-2-yl)methanamine)

- 771573-48-9(Pyrazine-2,3-diyldimethanamine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:866751-49-7)1-(3,5,6-trimethylpyrazin-2-yl)methanamine

清らかである:99%

はかる:1g

価格 ($):1072.0